molecular formula C14H18ClN5O B11233760 4-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

4-{2-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]propan-2-yl}morpholine

Cat. No.: B11233760
M. Wt: 307.78 g/mol
InChI Key: UQERDAVOFKGXJO-UHFFFAOYSA-N
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Description

4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

    Alkylation: The tetrazole intermediate is then alkylated with 2-bromo-2-methylpropane to introduce the isopropyl group.

    Morpholine Introduction: Finally, the alkylated tetrazole is reacted with morpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition of specific biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-CHLOROPHENYL)-4-((4-CHLOROPHENYL)SULFONYL)-1,3-OXAZOL-5-YL)MORPHOLINE
  • 5-(4-CHLOROPHENYL)-1,3,4-THIADIAZOLE-2-SULFONAMIDE

Uniqueness

4-{2-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}MORPHOLINE is unique due to its combination of a tetrazole ring and a morpholine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H18ClN5O

Molecular Weight

307.78 g/mol

IUPAC Name

4-[2-[1-(4-chlorophenyl)tetrazol-5-yl]propan-2-yl]morpholine

InChI

InChI=1S/C14H18ClN5O/c1-14(2,19-7-9-21-10-8-19)13-16-17-18-20(13)12-5-3-11(15)4-6-12/h3-6H,7-10H2,1-2H3

InChI Key

UQERDAVOFKGXJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NN=NN1C2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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